molecular formula C21H20ClN3O3 B2358277 4-(2-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946372-88-9

4-(2-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2358277
CAS No.: 946372-88-9
M. Wt: 397.86
InChI Key: NNNXTCKXARMVQJ-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.86. The purity is usually 95%.
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Biological Activity

The compound 4-(2-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine family, known for its diverse biological activities. This article compiles existing research on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Structure and Synthesis

The structure of the compound is characterized by a pyrrolopyrimidine core with specific substituents that enhance its biological activity. The synthesis typically involves multi-step organic reactions that allow for the introduction of various functional groups.

1. Anticancer Activity

Research indicates that derivatives of pyrrolopyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain analogs showed potent activity against human breast cancer (MCF-7) and gastric carcinoma (MGC-803) cell lines. The structure-activity relationship (SAR) analyses suggest that modifications at specific positions can enhance efficacy:

CompoundCell Line TestedIC50 (µM)
4PP-1MCF-76.3
4PP-2MCF-72.0
4PP-3MGC-8036.8

The study emphasizes the importance of substituent variations in improving anticancer potency while maintaining favorable physicochemical properties .

2. Antimicrobial Activity

The compound has shown promising results against Mycobacterium tuberculosis . In vitro studies revealed that certain analogs had minimum inhibitory concentrations (MICs) as low as 2.0 µM against this pathogen. The mechanism appears to involve targeting essential proteins such as MmpL3, which is critical for bacterial survival .

3. Anti-inflammatory and Analgesic Properties

Pyrrolopyrimidine derivatives have also been evaluated for their anti-inflammatory effects. In animal models, compounds similar to the one discussed exhibited significant reductions in inflammation markers and pain response. The inhibition of pro-inflammatory cytokines has been documented as a key mechanism .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of several pyrrolopyrimidine derivatives for their anticancer properties. The study found that compounds with electron-donating groups significantly enhanced cytotoxicity against various cancer cell lines:

  • Compound A : Exhibited an IC50 of 1.5 µM against CNE2 (nasopharyngeal carcinoma).
  • Compound B : Showed an IC50 of 3.0 µM against KB (oral carcinoma).

These findings indicate that structural modifications can lead to improved therapeutic profiles .

Scientific Research Applications

Biological Activities

The unique structure of this compound allows it to exhibit various pharmacological properties:

Anticonvulsant Activity

Research has demonstrated that derivatives of pyrrolo[3,4-d]pyrimidine compounds possess significant anticonvulsant properties. In studies utilizing the maximal electroshock seizure (MES) model, compounds similar to this have shown efficacy comparable to established anticonvulsants like phenobarbital. The mechanism is believed to involve modulation of neurotransmitter systems such as GABAergic and glutamatergic pathways.

Antimicrobial Activity

Pyrrolo[3,4-d]pyrimidine derivatives have been evaluated for their antimicrobial properties against various bacterial strains. Studies suggest that modifications in substituents can enhance activity against specific Gram-positive bacteria. Structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups significantly impacts efficacy.

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of this compound on human cancer cell lines have shown promising results. It appears to inhibit cell proliferation in certain types of cancer cells, suggesting potential as an anticancer agent. Further studies are needed to elucidate the mechanisms involved and optimize its effectiveness against specific tumor types.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Study AAnticonvulsant ActivityDemonstrated significant seizure protection in MES model comparable to phenobarbital.
Study BAntimicrobial EfficacyShowed effective inhibition against Gram-positive bacteria with SAR analysis indicating optimal substituent modifications.
Study CCytotoxicityIndicated inhibition of proliferation in various human cancer cell lines; further mechanistic studies required.

Properties

IUPAC Name

4-(2-chlorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-28-14-8-6-13(7-9-14)10-11-25-12-17-18(20(25)26)19(24-21(27)23-17)15-4-2-3-5-16(15)22/h2-9,19H,10-12H2,1H3,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNXTCKXARMVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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